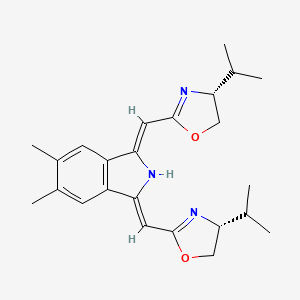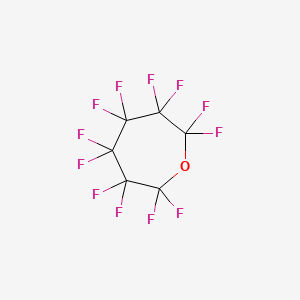
Dodecafluorooxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecafluorooxepane typically involves the fluorination of oxepane. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safety and efficiency of the production process. The use of catalysts and specific reaction conditions can optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecafluorooxepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Although less common, reduction reactions can occur under specific conditions, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated ethers.
Substitution: Various substituted perfluorinated ethers.
Applications De Recherche Scientifique
Dodecafluorooxepane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of dodecafluorooxepane involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, potentially altering their function. The pathways involved in its action are still under investigation, but its low toxicity and stability make it a promising candidate for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorohexane: Another perfluorinated compound with similar thermal stability and chemical resistance.
Perfluorooctane: Known for its use in industrial applications and similar chemical properties.
Perfluorodecalin: Used in medical applications and shares similar biocompatibility.
Uniqueness
Dodecafluorooxepane stands out due to its unique ether structure, which provides distinct chemical properties compared to other perfluorinated compounds. Its combination of low toxicity, high thermal stability, and low global warming potential makes it particularly valuable in both scientific research and industrial applications.
Propriétés
Numéro CAS |
788-41-0 |
|---|---|
Formule moléculaire |
C6F12O |
Poids moléculaire |
316.04 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooxepane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9,10)4(13,14)6(17,18)19-5(15,16)3(1,11)12 |
Clé InChI |
WDXFZSLMIIPQCF-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(OC(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
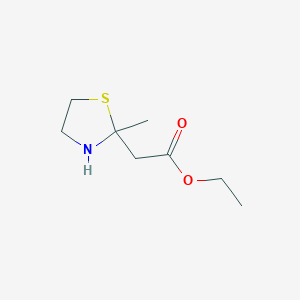
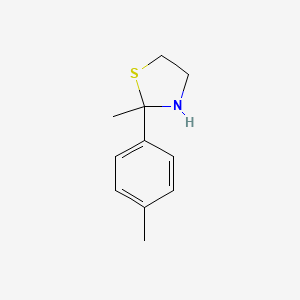
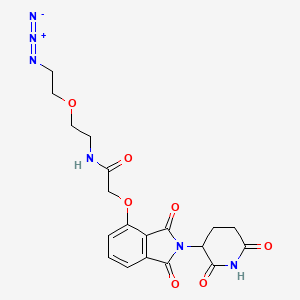

![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
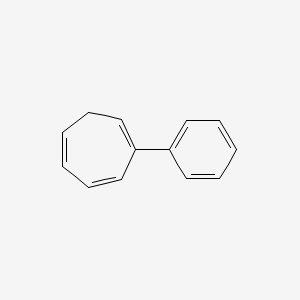
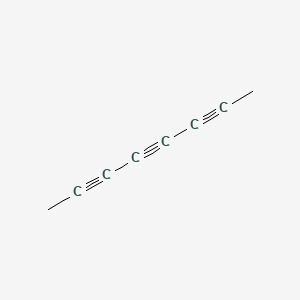

![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)
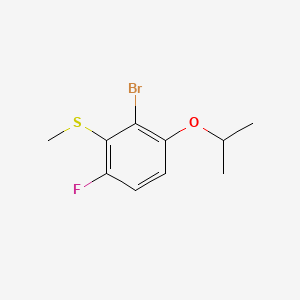
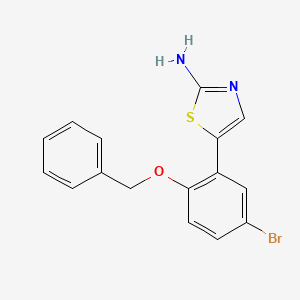
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)
